5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is mainly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a formyl group .Chemical Reactions Analysis
Pyrrole derivatives, including “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder at room temperature . It has a melting point of 254-256°C .Scientific Research Applications
Antimicrobial Applications
5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives exhibit significant antimicrobial properties. A study by Hublikar et al. (2019) synthesized novel derivatives of this compound, demonstrating their effectiveness against various bacterial and fungal infections. The introduction of methoxy groups into the structure enhanced this activity, indicating the potential of these compounds in the development of new antimicrobial agents (Hublikar et al., 2019).
Applications in Alkaloid Synthesis
In the context of alkaloid synthesis, 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid plays a role in the synthesis of pyrrole alkaloids. Research by Youn et al. (2016) identified new pyrrole alkaloids isolated from Lycium chinense fruits, demonstrating the utility of this compound in discovering new naturally occurring alkaloids with potential pharmacological applications (Youn et al., 2016).
Tagging Amino Acids
Abell et al. (2002) presented a method where 5-formyl-1H-pyrrole-2-carboxylic acid was used to react with amino acids, forming a derivatised tag with the potential to be colored. This innovative approach provides a method for tagging and identifying amino acids, useful in biochemical and pharmaceutical research (Abell et al., 2002).
Bioevaluation as Antimicrobial Agents
Research in 2020 explored the synthesis of pyrrole derivatives with 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid for antimicrobial applications. The study identified compounds with high anti-staphylococcus and antifungal activities, indicating the potential of these derivatives in therapeutic contexts (Biointerface Research in Applied Chemistry, 2020).
Synthesis of Pyrrole-Containing Products
The synthesis of pyrrole-containing products, such as porphyrins and metalloporphyrins, often utilizes derivatives of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid. Farhanullah and Ram (2009) described the synthesis of these compounds, highlighting the role of pyrrole derivatives in creating complex organic structures with applications in materials science and organic chemistry (Farhanullah & Ram, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVWRAVKIZYREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660330 | |
Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
442563-59-9 | |
Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.